molecular formula C10H9FN2S B8379102 N-(4-Fluorophenyl)-N-methylthiazol-2-amine

N-(4-Fluorophenyl)-N-methylthiazol-2-amine

Cat. No. B8379102
M. Wt: 208.26 g/mol
InChI Key: OKQSXXABFNWAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07786132B2

Procedure details

A solution of 2.0 g (11 mmol) of 1-(4-fluorophenyl)-1-methylthiourea in 20 mL of EtOH was treated with 4.1 mL (33 mmol) of a 50% (w/v) aqueous solution of chloroacetaldehyde and heated at reflux for 18 h. The solvent was removed in vacuo and the residue purified by flash chromatography eluting with a linear gradient of 10% EtOAc in hexane to 100% EtOAc to deliver the title compound. MS (M+H)+ 209.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH3:12])[C:9]([NH2:11])=[S:10])=[CH:4][CH:3]=1.Cl[CH2:14][CH:15]=O>CCO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]([CH3:12])[C:9]2[S:10][CH:14]=[CH:15][N:11]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N(C(=S)N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=O
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography
WASH
Type
WASH
Details
eluting with a linear gradient of 10% EtOAc in hexane to 100% EtOAc

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)N(C=1SC=CN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.